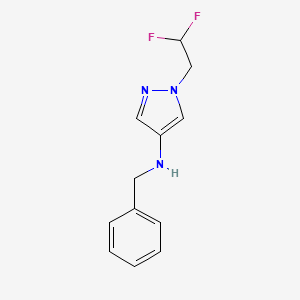

N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is a synthetic organic compound characterized by the presence of a benzyl group, a difluoroethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.

Benzylation: The final step involves the benzylation of the pyrazole ring, which can be achieved through the reaction of the pyrazole with benzyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and difluoroethyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Benzyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the difluoroethyl group.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine has been explored for its potential as a pharmaceutical agent. Its unique structural features allow it to interact with specific molecular targets, making it a candidate for:

- Neurological Disorders: Research indicates that compounds in the pyrazole class can modulate neurotransmitter systems, potentially leading to therapeutic effects in conditions like depression and anxiety.

- Anti-inflammatory and Anticancer Properties: Studies have shown that related pyrazole derivatives exhibit antiproliferative activity against various cancer cell lines. For example, compounds similar to this compound demonstrated submicromolar activity against pancreatic cancer cells by inhibiting mTORC1 activity and enhancing autophagy levels .

Materials Science

In materials science, this compound serves as a building block for synthesizing advanced materials:

- Polymers and Nanomaterials: The incorporation of difluoroethyl groups can enhance material properties such as thermal stability and chemical resistance.

Biological Studies

This compound is used as a probe in biological studies to investigate enzyme interactions and cellular pathways:

- Enzyme Inhibition Studies: The compound's ability to bind to specific enzymes allows researchers to study its effects on metabolic pathways and cellular functions.

Mechanism of Action

The mechanism of action of N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

- N-benzyl-1-(2,2-difluoroethyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-4-sulfonamide

- N-benzyl-1-(2,2-difluoroethyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-sulfonamide

- N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine

Uniqueness

N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is unique due to the presence of the difluoroethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where these properties are desirable.

Biological Activity

N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H18F2N5, with a molecular weight of approximately 273.71 g/mol. The compound features a pyrazole core substituted with a benzyl group and a difluoroethyl moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈F₂N₅ |

| Molecular Weight | 273.71 g/mol |

| Structural Features | Benzyl and difluoroethyl substitutions |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in critical biological pathways, such as mTORC1, which plays a significant role in cell growth and proliferation. In particular, studies indicate that related pyrazole derivatives can disrupt autophagic flux by interfering with mTORC1 reactivation .

- Antiproliferative Effects : Preliminary structure-activity relationship studies have demonstrated that certain pyrazole derivatives exhibit submicromolar antiproliferative activity against various cancer cell lines, indicating potential as anticancer agents .

- Antimicrobial Activity : Some pyrazole derivatives have shown promising results against bacterial strains, suggesting that this compound may possess similar antimicrobial properties .

Anticancer Activity

A study focusing on related pyrazole compounds highlighted their ability to reduce mTORC1 activity and increase autophagy in pancreatic cancer cells (MIA PaCa-2). These compounds exhibited potent anticancer activity through a novel mechanism involving the modulation of autophagic processes .

Structure-Activity Relationships (SAR)

Research has identified key structural features contributing to the biological activity of pyrazole derivatives. For instance, the presence of difluoroethyl groups has been linked to enhanced binding affinity for target proteins, which is crucial for therapeutic efficacy .

In Vivo Efficacy

In vivo studies involving similar compounds have demonstrated their ability to suppress tumor growth in rodent models. For example, compounds with structural similarities to this compound showed significant efficacy against xenografts in nude mice .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine to improve yield and purity?

- Methodological Answer : The compound’s synthesis often involves nucleophilic substitution or coupling reactions. For example, analogous pyrazole derivatives are synthesized using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35–40°C for 48–72 hours . Yield optimization may require adjusting reaction time, temperature, or stoichiometric ratios of reagents like cyclopropanamine. Post-synthesis purification via column chromatography (e.g., using gradients of ethyl acetate/hexane) and recrystallization can enhance purity (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the benzyl group (δ 7.2–7.4 ppm for aromatic protons), difluoroethyl moiety (δ 4.5–5.0 ppm for CHF2), and pyrazole ring (δ 8.0–8.5 ppm for C-H) .

- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ at m/z 267.28 for C13H15F2N3O) .

- IR Spectroscopy : Identify N-H stretches (~3298 cm⁻¹) and C-F vibrations (~1120–1250 cm⁻¹) .

Q. How can researchers assess the purity of this compound, and what are common contaminants?

- Methodological Answer : Purity (>95%) is typically verified via HPLC with UV detection (λ = 254 nm) or LC-MS. Common contaminants include unreacted starting materials (e.g., benzylamine derivatives) or byproducts from incomplete substitution (e.g., monofluoroethyl analogs). Residual solvents like DMSO can be quantified using GC-MS .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of this compound analogs?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The pyrazole ring’s nitrogen atoms often form hydrogen bonds with active-site residues .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing -CF2 groups) with bioactivity data from analogous compounds .

Q. How can crystallographic data resolve contradictions in proposed structural conformations?

- Methodological Answer : Single-crystal X-ray diffraction (employing SHELX programs) can clarify bond angles and torsional strains. For example, SHELXL refinement can resolve ambiguities in the orientation of the difluoroethyl group relative to the pyrazole ring . Twinning or disorder in crystals may require high-resolution data (≤1.0 Å) and iterative refinement .

Q. What experimental approaches are used to analyze structure-activity relationships (SAR) for pyrazole-based analogs?

- Methodological Answer :

- Functional Group Variation : Synthesize analogs with substituents like methoxy, nitro, or halogens on the benzyl ring to assess electronic effects on receptor binding .

- Pharmacophore Mapping : Compare IC50 values of analogs in enzymatic assays (e.g., kinase inhibition) to identify critical moieties .

Q. How should researchers address discrepancies in NMR or mass spectrometry data during structural elucidation?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to distinguish exchangeable protons (e.g., NH) from aromatic signals .

- High-Resolution MS/MS : Fragment ions (e.g., loss of CHF2 or benzyl groups) can confirm the core structure .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals, particularly in crowded aromatic regions .

Q. Key Challenges and Solutions

- Synthetic Yield : Low yields (~17–20%) in coupling steps may require alternative catalysts (e.g., Pd/C for Buchwald-Hartwig amination) .

- Crystallization Issues : Diffraction-quality crystals may necessitate slow evaporation in polar/nonpolar solvent mixtures (e.g., DCM/hexane) .

Properties

Molecular Formula |

C12H13F2N3 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

N-benzyl-1-(2,2-difluoroethyl)pyrazol-4-amine |

InChI |

InChI=1S/C12H13F2N3/c13-12(14)9-17-8-11(7-16-17)15-6-10-4-2-1-3-5-10/h1-5,7-8,12,15H,6,9H2 |

InChI Key |

TWVIENZDUACQLT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CN(N=C2)CC(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.